4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine
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Overview
Description
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine is a complex organic compound that features a morpholine ring attached to a thiazole ring, which is further substituted with p-tolylthio and tosyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of p-tolylthiol with a suitable thiazole precursor under controlled conditions. The tosylation of the thiazole ring is achieved using tosyl chloride in the presence of a base such as pyridine. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The p-tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tosyl group can be reduced under specific conditions to yield the corresponding thiol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The p-tolylthio and tosyl groups can enhance the compound’s binding affinity and specificity. The morpholine ring can further influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Phenyl(4-(p-tolylthio)phenyl)methanone
- 4-(phenyl(p-tolylthio)methyl)morpholine
- 3-methyl-3-(p-tolylthio)indolin-2-one
Uniqueness
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine is unique due to its combination of a thiazole ring with p-tolylthio and tosyl substitutions, along with a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[2-(4-methylphenyl)sulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S3/c1-15-3-7-17(8-4-15)27-21-22-19(20(28-21)23-11-13-26-14-12-23)29(24,25)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVMBQKKPFYDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=C(S2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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